Molecular Structure of 3-(Boc-amino)-4-(3-fluorophenyl)butyric Acid
Molecular Structure of 3-(Boc-amino)-4-(3-fluorophenyl)butyric Acid
An In-Depth Technical Guide for Drug Discovery
Executive Summary
3-(Boc-amino)-4-(3-fluorophenyl)butyric acid (CAS: 331763-66-7 for the R-isomer) is a critical fluorinated
Unlike natural
Molecular Architecture & Stereochemistry
The compound is structurally defined as a
1.1 Structural Specifications
| Property | Detail |
| IUPAC Name | 3-{[(tert-butoxy)carbonyl]amino}-4-(3-fluorophenyl)butanoic acid |
| Common Name | Boc- |
| Molecular Formula | |
| Molecular Weight | 297.32 g/mol |
| Chiral Centers | One (C3 position).[1][2] Available as (R) or (S) enantiomers. |
| Electronic Effect | The C-F bond (meta-position) exerts an inductive electron-withdrawing effect ( |
1.2 Conformational Bias
The introduction of the fluorine atom creates a stereoelectronic preference known as the gauche effect . The polar C-F bond tends to align gauche to the vicinal electron-rich systems (like the amide nitrogen lone pair in peptides), restricting the rotameric freedom of the side chain. This pre-organization is energetically favorable for binding to deep hydrophobic pockets in enzymes (e.g., DPP-4 or Neprilysin).
Figure 1: Structural connectivity highlighting the modular components of the molecule.
Synthesis Protocol: Arndt-Eistert Homologation
The most authoritative and stereochemically conservative route to synthesize 3-(Boc-amino)-4-(3-fluorophenyl)butyric acid is the Arndt-Eistert Homologation . This method converts the commercially available
2.1 Reaction Pathway
The synthesis proceeds through three distinct stages:
-
Activation: Conversion of the carboxylic acid to a mixed anhydride.
-
Diazotization: Formation of the
-diazoketone using diazomethane (or TMS-diazomethane). -
Wolff Rearrangement: Silver-catalyzed rearrangement to the
-amino acid.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Figure 2: The Arndt-Eistert homologation pathway for converting
2.2 Detailed Experimental Methodology
Note: This protocol involves hazardous reagents (diazomethane). All steps must be performed in a functioning fume hood behind a blast shield.
Step 1: Preparation of the Mixed Anhydride
-
Dissolve Boc-3-fluorophenylalanine (10 mmol) in anhydrous THF (50 mL) under nitrogen.
-
Cool the solution to -15°C.
-
Add N-methylmorpholine (NMM) (11 mmol) followed by dropwise addition of isobutyl chloroformate (11 mmol).
-
Stir for 15-20 minutes at -15°C to ensure formation of the mixed anhydride. Precipitation of NMM hydrochloride salts will occur.
Step 2: Formation of the Diazoketone
-
Filter the cold reaction mixture rapidly to remove salts (optional, but recommended for purity).
-
Add the filtrate dropwise to a solution of diazomethane (approx. 15-20 mmol, generated in situ or as an ether solution) at 0°C. Alternatively, use (trimethylsilyl)diazomethane for improved safety.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Quench excess diazomethane with a few drops of acetic acid (until gas evolution ceases).
-
Evaporate the solvent to yield the crude
-diazoketone (yellow solid/oil).
Step 3: Wolff Rearrangement
-
Dissolve the crude diazoketone in a mixture of 1,4-dioxane (30 mL) and water (10 mL).
-
Add silver benzoate (0.1 eq) dissolved in triethylamine (1 eq).
-
Heat the mixture to 70°C in the dark (or sonicate) until nitrogen evolution ceases (approx. 1-2 hours).
-
Concentrate the solvent, acidify with 1M HCl to pH 2-3, and extract with ethyl acetate.
-
Dry over
and purify via column chromatography (Hexane/EtOAc).
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical profile is expected.
3.1 Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz,
):-
1.40 (s, 9H, Boc-CH
) -
2.45 – 2.55 (m, 2H,
-CH adjacent to COOH) -
2.80 – 2.95 (m, 2H,
-CH benzylic) -
4.10 – 4.25 (m, 1H,
-CH chiral center) - 5.10 (br d, 1H, NH)
-
6.85 – 7.30 (m, 4H, Aromatic protons). Note: The 3-fluoro substitution pattern will cause complex splitting (multiplets) due to H-F coupling (
Hz).
-
1.40 (s, 9H, Boc-CH
-
F NMR:
-
Single peak around
-110 to -115 ppm (relative to ), characteristic of a meta-fluorophenyl group.
-
3.2 Physicochemical Properties
| Parameter | Value | Implications |
| LogP (Predicted) | ~2.7 | Moderate lipophilicity; good membrane permeability for oral drugs. |
| pKa (COOH) | ~4.4 | Typical carboxylic acid acidity. |
| Solubility | Soluble in DMSO, MeOH, EtOAc, DCM. Slightly soluble in water. | Compatible with standard solid-phase peptide synthesis (SPPS). |
Applications in Drug Development[1][2][4][5]
4.1 Peptidomimetics & Protease Stability
The incorporation of 3-(Boc-amino)-4-(3-fluorophenyl)butyric acid into peptide sequences renders the backbone unrecognizable to common proteases (e.g., chymotrypsin, pepsin). This is a primary strategy for extending the half-life (
4.2 Targeted Protein Degradation (PROTACs)
This molecule is identified as a "Protein Degrader Building Block." The carboxylic acid handle allows for conjugation to E3 ligase ligands (like VHL or Cereblon binders), while the protected amine can be linked to the target protein ligand. The fluorine atom can improve the metabolic stability of the linker region.[3]
4.3 DPP-4 Inhibition
Analogs of this compound (specifically the trifluoro variants) are key intermediates in the synthesis of Sitagliptin (Januvia). The 3-fluoro analog is often used in Structure-Activity Relationship (SAR) studies to optimize the binding affinity of DPP-4 inhibitors by probing the S1 hydrophobic pocket of the enzyme.
References
-
Arndt-Eistert Synthesis Mechanism & Applications. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and conformation of fluorin
-peptidic compounds. Chemistry: A European Journal, 2012. Available at: [Link] -
Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Beilstein Journal of Organic Chemistry, 2020. Available at: [Link]
